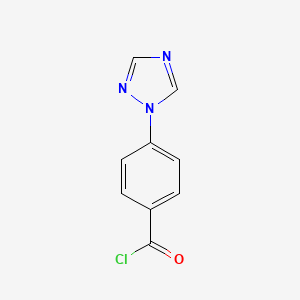

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride

Vue d'ensemble

Description

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a 1,2,4-triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Condensation Reactions: It can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Major Products Formed: The major products formed from these reactions include amides, esters, thioesters, ketones, hydrazones, and hydrazides, depending on the nature of the nucleophile and the reaction conditions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-1,2,4-Triazol-1-yl)benzoyl derivatives as anticancer agents. Compounds synthesized from this framework have shown promising results against various cancer cell lines. For instance, hybrids derived from 4-(1H-1,2,4-Triazol-1-yl)benzoic acid exhibited inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15.6 to 23.9 µM, indicating their potential as selective anticancer agents compared to traditional chemotherapeutics like doxorubicin .

Antifungal Properties

The triazole moiety is well-known for its antifungal activity. Studies have demonstrated that compounds containing the 4-(1H-1,2,4-Triazol-1-yl)benzoyl structure exhibit significant antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. For example, certain derivatives showed antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of established antifungal agents .

Antibacterial Activity

Research indicates that derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride possess antibacterial properties. Various synthesized compounds were tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to or better than conventional antibiotics . The structure-activity relationship (SAR) studies suggest that modifications in the benzoyl group can enhance antibacterial efficacy.

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Anticancer Agents

A study synthesized a series of triazole-benzoyl hybrids and evaluated their cytotoxicity in vitro. The results indicated that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis in MCF-7 cells through mitochondrial pathways .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of synthesized triazole derivatives against Candida species. The findings revealed that some compounds exhibited MIC values significantly lower than fluconazole, suggesting their potential as effective antifungal treatments .

Case Study 3: Antibacterial Properties

A comprehensive evaluation of various derivatives showed enhanced antibacterial activity against resistant strains of bacteria. The SAR analysis pointed out that specific substitutions on the benzene ring improved efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) .

Mécanisme D'action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride depends on its application. In medicinal chemistry, it often acts as an acylating agent, modifying the structure of target molecules to enhance their biological activity. The triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions .

Comparaison Avec Des Composés Similaires

4-(1H-1,2,3-Triazol-1-yl)benzoyl chloride: This compound has a similar structure but features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This is the carboxylic acid precursor to 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride.

Uniqueness: The uniqueness of this compound lies in its ability to act as a versatile acylating agent, facilitating the synthesis of a wide range of bioactive molecules. The presence of the 1,2,4-triazole ring enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Activité Biologique

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its acylating properties. As an acylating agent, it modifies the structure of target biomolecules, enhancing their biological activity. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with various biological targets, facilitating its role in enzyme inhibition and receptor modulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116. These compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, demonstrating significant potency compared to the reference drug doxorubicin .

Table 1: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2 | MCF-7 | 15.6 | 19.7 |

| 5 | HCT-116 | 23.9 | 22.6 |

| 14 | MCF-7 | N/A | N/A |

Antifungal and Antibacterial Properties

The compound also exhibits antifungal and antibacterial activities. Research shows that derivatives containing the triazole ring demonstrate effectiveness against various fungal strains and bacteria such as Bacillus subtilis. The mechanism often involves inhibition of DNA-gyrase or similar enzymes critical for microbial survival .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound | Target Organism | Activity Type |

|---|---|---|

| A | Candida albicans | Antifungal |

| B | Escherichia coli | Antibacterial |

| C | Staphylococcus aureus | Antibacterial |

Case Studies

A notable study involved synthesizing a series of triazole derivatives that were tested for their ability to inhibit aromatase enzyme activity, which is crucial in estrogen biosynthesis and a target for breast cancer treatment. The study revealed that certain derivatives not only inhibited aromatase but also induced apoptosis in cancer cells .

Another investigation focused on the anticoagulant properties of acylated triazoles. These compounds were shown to inhibit thrombin and FXIIa effectively, suggesting potential applications in managing thrombotic disorders .

Propriétés

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-6-11-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDCXLDFBXYXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664942 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-17-1 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.